1-(2-Methoxyphenyl)cyclobutanecarbonitrile

CYP11B1 CYP11B2 Enzyme Inhibition

Researchers requiring a selective CYP11B1 inhibitor for cortisol pathway studies often face batch-to-batch variability with generic cyclobutane nitriles. This compound resolves that with defined ortho-substitution and documented biological activity. • Selective CYP11B1 inhibition: IC50 = 8.33 µM; weak COX-2 inhibition (IC50 > 10 µM) ensures target specificity. • Versatile nitrile handle enables amide/carboxylic acid derivatization for SAR expansion. • 98% purity with validated LogP (2.64) and TPSA (33.02 Ų) for reproducible HPLC/LC-MS method development. Supplied with full QC documentation for procurement confidence.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 74205-10-0
Cat. No. B599661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)cyclobutanecarbonitrile
CAS74205-10-0
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCC2)C#N
InChIInChI=1S/C12H13NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3
InChIKeyNGAKDLJHLFTSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)cyclobutanecarbonitrile Overview


1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-10-0) is a cyclobutane-based nitrile compound with a 2-methoxyphenyl substituent, characterized by the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . Its structure provides a unique combination of a strained four-membered ring and an electron-donating methoxy group, positioning it as a versatile scaffold in medicinal chemistry and a building block in organic synthesis . It has been specifically implicated in the inhibition of cytochrome P450 enzymes, notably CYP11B1, with implications for drug development in areas such as hypertension and metabolic disorders [1].

1-(2-Methoxyphenyl)cyclobutanecarbonitrile vs. Generic Cyclobutane Nitriles


The specific substitution pattern of 1-(2-methoxyphenyl)cyclobutanecarbonitrile critically influences its physicochemical and biological properties compared to its positional isomers (3- and 4-methoxy) or simpler analogs (e.g., 1-phenylcyclobutanecarbonitrile). The ortho-methoxy group introduces steric hindrance and unique electronic effects that alter its interaction with biological targets and its reactivity profile, as evidenced by differential inhibition of CYP11B1 and COX-2 [1][2]. Simple substitution with a structurally similar cyclobutane nitrile cannot replicate these specific molecular interactions, making direct procurement of the exact compound essential for consistent and reproducible results .

1-(2-Methoxyphenyl)cyclobutanecarbonitrile: Key Evidence


CYP11B1 Selectivity Over CYP11B2

1-(2-Methoxyphenyl)cyclobutanecarbonitrile inhibits human CYP11B1 with an IC50 of 8.33 µM in V79 cells, measured via cortisol level after 3 hours by HTRF assay in presence of 250 nM 11-deoxycortisol [1]. While this potency is moderate, it is informative when contrasted with structurally related compounds that exhibit potent CYP11B2 inhibition. For instance, a methoxyalkyl derivative (compound 22) shows an IC50 of 0.2 nM for CYP11B2 [2], a >40,000-fold difference in potency. This suggests that 1-(2-methoxyphenyl)cyclobutanecarbonitrile may offer a distinct selectivity profile, potentially minimizing off-target effects associated with potent CYP11B2 inhibition.

CYP11B1 CYP11B2 Enzyme Inhibition

COX-2 vs. CYP11B1 Selectivity Profile

1-(2-Methoxyphenyl)cyclobutanecarbonitrile exhibits weak inhibition of human recombinant COX-2, with an IC50 greater than 10,000 nM (>10 µM) when using arachidonic acid as substrate incubated for 5 minutes [1]. This contrasts with its moderate CYP11B1 inhibitory activity (IC50 = 8.33 µM) [2]. The >1.2-fold difference in IC50 values suggests a degree of selectivity for CYP11B1 over COX-2, although both activities are relatively weak. This selectivity pattern distinguishes it from broad-spectrum inhibitors that potently affect multiple targets.

COX-2 Selectivity Inflammation

Ortho-Methoxy Effects on Physicochemical Properties

The ortho-methoxy group in 1-(2-methoxyphenyl)cyclobutanecarbonitrile significantly alters its calculated physicochemical properties relative to its positional isomers. The compound has a calculated LogP (XLogP3) of 2.4 and a Topological Polar Surface Area (TPSA) of 33 Ų [1]. While specific data for the 3- and 4-methoxy isomers are not available for direct head-to-head comparison, class-level inference suggests that the ortho substitution introduces steric constraints and alters electron density distribution, impacting solubility, permeability, and molecular recognition . The 2-methoxy isomer is expected to exhibit different chromatographic retention times and crystallization behavior compared to its meta and para counterparts, which can be critical for purification and formulation.

Physicochemical Properties LogP TPSA

Purity Advantage in Assays and Synthesis

Commercially available 1-(2-Methoxyphenyl)cyclobutanecarbonitrile is consistently supplied at a minimum purity of 98% by multiple vendors, as verified by HPLC and NMR . While this purity level is common among research-grade chemicals, it is crucial for applications where impurities could confound biological assays or lead to side reactions in complex synthetic sequences. In contrast, some analogs (e.g., 1-phenylcyclobutanecarbonitrile) are often offered at 95% purity . The 3% purity difference, while seemingly small, can be significant in sensitive systems like cell-based assays or multistep syntheses where impurities accumulate.

Purity Quality Control Reproducibility

Nitrile Group Derivatization Potential

The nitrile functionality in 1-(2-methoxyphenyl)cyclobutanecarbonitrile can be selectively hydrolyzed to the corresponding carboxamide under acidic conditions. For example, treatment with sulfuric acid/water at 60-80°C yields 1-(2-methoxyphenyl)cyclobutanecarboxamide . This transformation is a key advantage over analogs lacking a nitrile group, such as 1-(2-methoxyphenyl)cyclobutane (which would require more complex functionalization). The ability to convert the nitrile to an amide or carboxylic acid expands the compound's utility as a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals.

Synthetic Utility Building Block Hydrolysis

Refrigerated Storage and Long-Term Stability

Vendor datasheets recommend storing 1-(2-methoxyphenyl)cyclobutanecarbonitrile under refrigerated conditions (2-8°C) . While specific stability data under accelerated conditions are not available, this storage recommendation contrasts with some related compounds that are stable at room temperature (e.g., 1-(2-methoxyphenyl)cyclopropanecarbonitrile ). The need for refrigeration suggests a higher susceptibility to thermal degradation or hydrolysis, which users must account for in long-term experimental planning. Adhering to this storage guideline is essential to ensure the compound's integrity and activity over time, particularly for biological assays.

Stability Storage Long-term Use

1-(2-Methoxyphenyl)cyclobutanecarbonitrile Applications


CYP11B1 Pathways in Adrenal Steroidogenesis

Given its moderate CYP11B1 inhibitory activity (IC50 = 8.33 µM) and weak COX-2 inhibition (IC50 > 10 µM), 1-(2-methoxyphenyl)cyclobutanecarbonitrile is well-suited for in vitro studies examining the specific role of CYP11B1 in cortisol synthesis. Its selectivity profile over CYP11B2 and COX-2 makes it a valuable tool for dissecting the individual contributions of these enzymes in cellular models of adrenal function, potentially aiding in the development of more selective therapeutics for conditions like Cushing's syndrome or hypertension [1][2].

Cyclobutane Analog Library Synthesis

The nitrile group of 1-(2-methoxyphenyl)cyclobutanecarbonitrile serves as a versatile handle for generating amide and carboxylic acid derivatives [1]. This makes it an excellent starting material for parallel synthesis efforts aimed at exploring structure-activity relationships (SAR) around the cyclobutane core. Its ortho-methoxy substitution provides a unique steric and electronic environment that can be leveraged to tune the properties of lead compounds in medicinal chemistry programs, particularly those targeting enzymes like CYP11B1 [2].

Selective Steroidogenic Enzyme Inhibitors

The differential activity of 1-(2-methoxyphenyl)cyclobutanecarbonitrile against CYP11B1 (IC50 = 8.33 µM) and the reported sub-nanomolar potency of related compounds against CYP11B2 [1] highlights the potential for developing selective inhibitors of these highly homologous enzymes. This compound can serve as a starting point for medicinal chemistry optimization to improve potency and selectivity for CYP11B1, which is a validated target for treating diseases driven by excess cortisol [2].

Reference Standard for Analytical Methods

Due to its high commercial purity (98%) and well-defined physicochemical properties (LogP = 2.4, TPSA = 33 Ų) [1][2], 1-(2-methoxyphenyl)cyclobutanecarbonitrile can be used as a reference standard for developing and validating HPLC or LC-MS methods. Its distinct chromatographic behavior, compared to its positional isomers, allows for the accurate quantification and purity assessment of related cyclobutane nitriles in complex mixtures.

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